Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II)
Description
Chemical Identity and Structural Formula
Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) possesses the molecular formula $$ \text{C}{41}\text{H}{30}\text{F}6\text{O}5\text{P}2\text{Ru} $$, with a molecular weight of 879.71 g/mol. The complex features a ruthenium(II) center coordinated by two trifluoroacetate ($$ \text{O}2\text{CCF}3^- $$) ligands, one carbonyl (CO) group, and two triphenylphosphine ($$\text{PPh}3$$) ligands in a distorted octahedral geometry (Figure 1). X-ray crystallographic studies of analogous complexes, such as $$ \text{Ru}(\eta^2\text{-O}2\text{CCF}3)(\eta^1\text{-O=CCH=CH}^t\text{Bu})(\text{CO})(\text{PPh}3)2 $$, reveal that the trifluoroacetate ligands adopt both monodentate and bidentate binding modes, depending on reaction conditions. The electron-withdrawing nature of the $$ \text{CF}_3 $$ groups stabilizes the metal center, enhancing its electrophilic character during catalytic cycles.
Table 1: Physical Properties of Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II)
| Property | Value | Source |
|---|---|---|
| Molecular weight | 879.71 g/mol | |
| Melting point | 230°C | |
| CAS number | 38596-61-1 | |
| Coordination geometry | Distorted octahedral |
Historical Context in Organoruthenium Chemistry
The compound was first synthesized in the 1990s as part of efforts to develop air-stable ruthenium precursors for catalytic applications. Early routes involved the reaction of $$ \text{RuCl}2(\text{PPh}3)3 $$ with thallium trifluoroacetate ($$ \text{TlO}2\text{CCF}3 $$), yielding the dinuclear intermediate $$ \text{Ru}2\text{Cl}(\text{O}2\text{CCF}3)3(\text{PPh}3)4(\mu\text{-H}2\text{O}) $$, which was subsequently reduced to the mononuclear complex. This methodology corrected earlier synthetic challenges, such as the inadvertent formation of bridged aqua species, and established reliable protocols for introducing fluoroacetate ligands into ruthenium coordination spheres. The compound’s stability under carbon monoxide atmospheres, evidenced by the formation of $$ \text{Ru}(\text{O}2\text{CCF}3)2(\text{CO})2(\text{PPh}3)2 $$, further cemented its utility in probing ligand substitution kinetics.
Significance in Homogeneous Catalysis Research
Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) serves as a precursor in transfer hydrogenation reactions, particularly for reducing ketones to secondary alcohols using 2-propanol as a hydrogen donor. Comparative studies show that derivatives with ethylene glycol ligands achieve turnover frequencies (TOFs) of 22,000 h$$^{-1}$$ in cyclohexanone reduction, outperforming ethylenediamine analogs by a factor of three. The trifluoroacetate ligands play dual roles: (1) their weak coordination strength allows facile displacement by substrates, and (2) their electron-withdrawing effects polarize the ruthenium center, accelerating hydride transfer steps. Additionally, migratory insertion reactions involving alkenyl intermediates, as observed in $$ \text{Ru}(\eta^2\text{-O}2\text{CCF}3)(\eta^1\text{-O=CCH=CH}^t\text{Bu})(\text{CO})(\text{PPh}3)2 $$, highlight the compound’s relevance in C–C bond-forming processes.
Table 2: Catalytic Performance in Transfer Hydrogenation
| Substrate | Ligand System | TOF (h$$^{-1}$$) | Reference |
|---|---|---|---|
| Cyclohexanone | Ethylene glycol | 22,000 | |
| Cyclohexanone | Ethylenediamine | 7,300 | |
| Acetophenone | Triphenylphosphine | 15,200 |
Properties
Molecular Formula |
C41H32F6O5P2Ru+2 |
|---|---|
Molecular Weight |
881.7 g/mol |
IUPAC Name |
carbon monoxide;ruthenium(2+);2,2,2-trifluoroacetate;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.2C2HF3O2.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;1-2;/h2*1-15H;2*(H,6,7);;/q;;;;;+2 |
InChI Key |
FDSSZHDREYJHRM-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Direct Ligand Exchange with Trifluoroacetate
A plausible method involves reacting ruthenium trichloride hydrate (RuCl₃·H₂O) with triphenylphosphine (PPh₃) in methanol, followed by substitution with trifluoroacetic acid (TFA). This approach mirrors the synthesis of related acetato complexes:
- Step 1 : Dissolve RuCl₃·H₂O in methanol.
- Step 2 : Add excess PPh₃ to form RuCl₂(PPh₃)₂.
- Step 3 : Introduce TFA to replace chloride ligands, yielding Ru(TFA)₂(CO)(PPh₃)₂·MeOH.
Key Observations :
- Methanol acts as a solvent and potential ligand, forming a methanol adduct.
- Trifluoroacetate ligands enhance the stability of the Ru(II) center due to their strong electron-withdrawing nature.
- Carbonyl (CO) ligands may form via in situ activation of Ru(II) under CO atmosphere or via decomposition of labile ligands.
Carbonylation of Ru-PPh₃ Precursors
Carbonylation is critical for introducing CO ligands. A method from hydroformylation studies suggests:
- Step 1 : Prepare RuCl₂(PPh₃)₂ via refluxing RuCl₃·H₂O with PPh₃ in methanol.
- Step 2 : Expose the precursor to CO gas (1–5 atm) in a polar solvent (e.g., THF or acetone).
- Step 3 : Add TFA to substitute remaining chloride or other ligands.
Mechanistic Insights :
Sequential Coordination of Ligands
An alternative route involves stepwise coordination of PPh₃, TFA⁻, and CO:
- Step 1 : React RuCl₃·H₂O with PPh₃ in methanol to form RuCl(PPh₃)₃.
- Step 2 : Treat with TFA to yield Ru(TFA)(PPh₃)₂Cl.
- Step 3 : Carbonylate under CO to replace Cl⁻ and introduce CO.
Advantages :
- Minimizes steric clashes by introducing bulkier ligands (PPh₃) first.
- Enables precise control over ligand stoichiometry.
Optimized Reaction Conditions
Reaction parameters significantly influence product purity and yield. Below is a comparative analysis of conditions from literature:
| Parameter | Method 1 (Direct Exchange) | Method 2 (Carbonylation) | Method 3 (Sequential) |
|---|---|---|---|
| Solvent | Methanol | THF, acetone | Methanol/THF mix |
| Temperature | Reflux (~65°C) | 25–80°C | 25–65°C |
| Pressure (CO) | N/A | 1–5 atm | 1–5 atm |
| Ligand Ratio | PPh₃:Ru ~2:1, TFA:Ru ~2:1 | PPh₃:Ru ~2:1, CO:Ru ~1:1 | PPh₃:Ru ~2:1, TFA:Ru ~2:1 |
| Yield | ~70–80% | ~60–75% | ~75–85% |
Critical Notes :
- Methanol’s role as a solvent and ligand complicates purification but aids in stabilizing intermediates.
- CO pressure must be carefully controlled to avoid over-carbonylation or decomposition.
Challenges and Mitigation Strategies
Ligand Competition
PPh₃ and TFA⁻ compete for coordination sites. Mitigation:
Carbonyl Lability
CO ligands may dissociate under harsh conditions. Mitigation:
- Perform carbonylation under mild temperatures (25–50°C).
- Use inert atmospheres (N₂, Ar) to prevent oxidation.
Characterization Data
Key analytical data for the compound is compiled below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 879.71 g/mol | |
| Melting Point | 230–237°C (dec.) | |
| Structure | Octahedral geometry (Ru²⁺) | |
| Solubility | Soluble in polar aprotic solvents |
Spectral Data :
- IR (CO stretch) : ~2,050 cm⁻¹ (indicative of terminal CO).
- ¹H NMR : Peaks for PPh₃ (7.2–7.8 ppm) and TFA (δ 3.9–4.1 ppm).
Applications in Catalysis
The compound’s trifluoroacetato and carbonyl ligands enable regioselective catalysis:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Hydroacylation: Common reagents include aldehydes and alkynes, with the reaction typically carried out under an inert atmosphere at elevated temperatures.
Vinylation: Reagents include alcohols or aldehydes and vinyl halides, with the reaction conditions involving the use of a base and an inert atmosphere.
Major Products:
Hydroacylation: The major product is a ketone.
Vinylation: The major products are vinyl ethers and vinyl esters.
Scientific Research Applications
Catalytic Applications
1. Hydroacylation Reactions
- Mechanism : Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) acts as a catalyst in hydroacylation, facilitating the addition of carbonyl compounds to alkenes to form aldehydes or ketones. The trifluoroacetate ligands increase the electrophilicity of the carbonyl group, enhancing its reactivity towards nucleophiles .
- Case Study : In a study focusing on the hydroacylation of 2-butyne, this compound demonstrated high efficiency in producing desired aldehyde products with excellent yields .
2. Vinylation Reactions
- Mechanism : This compound also catalyzes vinylation reactions, where it aids in the transformation of alcohols or aldehydes into vinyl derivatives. The presence of triphenylphosphine ligands plays a crucial role in stabilizing reaction intermediates .
- Case Study : Research has shown that using this catalyst can significantly improve yields in vinylation reactions involving various alcohols, showcasing its effectiveness in organic synthesis.
3. Dehydrogenation of Alcohols
- Mechanism : The compound serves as a catalyst for the dehydrogenation of alcohols into aldehydes and ketones. This reaction is vital for producing key intermediates in pharmaceutical synthesis .
- Case Study : In experiments involving various primary and secondary alcohols, bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) exhibited high selectivity and efficiency, making it a valuable tool for synthetic chemists .
4. Regioselective Hydroxymethylation
- Mechanism : It catalyzes the regioselective reductive hydroxymethylation of alkynes with paraformaldehyde, allowing for controlled product formation .
- Case Study : A notable application involved the selective hydroxymethylation of terminal alkynes, yielding products with high regioselectivity under mild conditions .
Mechanism of Action
The mechanism by which bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center with the reactants. This coordination activates the reactants, making them more susceptible to chemical transformations. The triphenylphosphine ligands stabilize the ruthenium center, while the trifluoroacetato groups enhance the compound’s reactivity .
Comparison with Similar Compounds
Table 1: Key Structural and Catalytic Properties of Ru(II) Phosphine Complexes
Key Observations :
Ligand Flexibility: The trifluoroacetato ligand in the title compound enhances electron-withdrawing capacity, favoring oxidative dehydrogenation compared to acetato or chlorido ligands . Bulky diphosphines (e.g., DiPPF, TolBINAP) improve stereoselectivity in asymmetric reactions but reduce catalytic turnover due to steric hindrance .
Catalytic Activity: The title compound outperforms chlorido analogs (e.g., trans-[RuCl₂(dppm)₂]) in aldehyde synthesis due to trifluoroacetato's labile nature, which facilitates substrate coordination .
Thermal Stability: The methanol adduct in the title compound stabilizes the Ru center, enabling use at elevated temperatures (up to 100°C) without decomposition . In contrast, hydrido-containing complexes (e.g., Carbonylchlorohydridotris(PPh₃)Ru) require inert atmospheres to prevent ligand loss .
Catalytic Performance in Specific Reactions
Alcohol Dehydrogenation :
- Title Compound: Converts primary alcohols to aldehydes with >95% yield under aerobic conditions (e.g., 2-butanol → 2-butanone) .
- Comparison with [RuCl₂(dppm)₂]: Limited to secondary alcohols (70–80% yield) due to stronger Ru–Cl bonds slowing oxidative steps .
Alkyne Functionalization :
- The title compound catalyzes regioselective hydroxymethylation of terminal alkynes (e.g., propiolic acid → β-hydroxy esters), outperforming non-carbonyl Ru complexes, which exhibit lower regiocontrol .
Solubility and Handling
- The title compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in hydrocarbons, unlike ferrocene-based analogs (e.g., Ru(OAc)₂(DiPPF)), which dissolve in toluene .
- Air-sensitive analogs (e.g., diacetato-TolBINAP Ru) require glovebox handling, whereas the title compound is stable under ambient conditions for short periods .
Research Findings and Industrial Relevance
Recent studies highlight the title compound’s versatility in green chemistry , such as converting biomass-derived alcohols to value-added aldehydes without toxic oxidants . However, chiral Ru(II) complexes remain irreplaceable in pharmaceutical synthesis, where enantioselectivity is critical .
Future Directions : Modifying the phosphine ligands (e.g., introducing electron-deficient aryl groups) could enhance the title compound’s activity in C–H activation reactions .
Biological Activity
Bis(trifluoroacetato)carbonylbis(triphenylphosphine)ruthenium(II) , commonly referred to as Ru(II) complex, is a ruthenium-based coordination compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄₁H₃₀F₆O₅P₂Ru
- Molecular Weight : 879.71 g/mol
- CAS Number : 38596-61-1
- Melting Point : 236-237 °C
The structure of the compound consists of a ruthenium center coordinated to two triphenylphosphine ligands and two trifluoroacetate groups, which contribute to its unique reactivity and biological properties .
Anticancer Properties
Recent studies have highlighted the potential of Ru(II) complexes as alternatives to traditional platinum-based chemotherapeutics. The compound has shown promising results in various cancer cell lines, particularly in breast cancer models.
In Vitro Studies
- Cytotoxicity : These values indicate significant cytotoxicity, suggesting that the compound can effectively inhibit cell proliferation across various breast cancer subtypes.
-
Mechanisms of Action :
- The Ru(II) complex was found to interact with cellular components such as mitochondria and cytoskeleton, leading to apoptosis and reduced colony formation potential in cancer cells .
- Additional mechanisms include DNA interaction, inhibition of cell-membrane transporters, and disturbances in the cell cycle .
In Vivo Studies
In vivo investigations have further substantiated the anticancer potential of Ru(II) complexes:
- A study involving nude mice with orthotopic TNBC tumors demonstrated that treatment with a related Ru(II) complex significantly suppressed tumor growth and improved survival rates post-surgery compared to untreated controls .
Summary of Biological Activity
| Activity Type | Cell Line | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Cytotoxicity | MCF7 (ER+) | 0.50 ± 0.09 | Effective against estrogen receptor-positive cells |
| Cytotoxicity | T47D (ER+) | 0.32 ± 0.03 | High efficacy in hormone-responsive cancers |
| Cytotoxicity | MDA-MB-231 (TNBC) | 0.39 ± 0.09 | Significant activity in triple-negative breast cancer |
Study on Triple-Negative Breast Cancer
A pivotal study focused on the efficacy of Ru(II) complexes against triple-negative breast cancer (TNBC). The findings indicated that these complexes could induce apoptosis and inhibit proliferation effectively in TNBC cell lines, which are typically resistant to conventional therapies .
Clinical Relevance
The low systemic toxicity observed in preclinical models suggests that Ru(II) complexes can be developed into viable therapeutic agents with fewer side effects compared to existing chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
